N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 6-phenyl ring, and a carboxamide-linked 4-(dimethylsulfamoyl)phenyl moiety.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14-19(29-21-23-18(13-25(14)21)15-7-5-4-6-8-15)20(26)22-16-9-11-17(12-10-16)30(27,28)24(2)3/h4-13H,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPFNHYZUYPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[2,1-b]Thiazole Scaffold Formation
The imidazo[2,1-b]thiazole core is synthesized via cyclization of thioamide intermediates with α-haloketones. Key steps include:
Thioamide Intermediate Preparation
Thioamides are synthesized by reacting thiourea with α-bromoacetophenone derivatives. For example:
Cyclization to Form the Imidazothiazole Core
Cyclization is achieved using α-bromoacetyl derivatives under basic conditions:
- Reactants : Thioamide intermediate and α-bromoacetophenone.
- Conditions : Reflux in anhydrous ethanol with K₂CO₃ (6–8 h).
- Yield : 85–92%.
Table 1: Representative Cyclization Conditions for Imidazothiazole Derivatives
| Substituent (R₁, R₂) | Solvent | Base | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Methyl, 6-Phenyl | Ethanol | K₂CO₃ | 6 | 89 | |
| 3-Chloro, 6-(4-Cl-Ph) | DMF | Et₃N | 8 | 78 | |
| 3-NO₂, 6-(4-F-Ph) | Acetonitrile | NaHCO₃ | 7 | 82 |
Carboxylic Acid Intermediate Synthesis
The methyl ester at position 2 of the imidazothiazole core is hydrolyzed to a carboxylic acid:
Carboxamide Formation via Coupling Reactions
The carboxylic acid is coupled with 4-(dimethylsulfamoyl)aniline using activating agents:
EDCI/HOBt-Mediated Coupling
Functionalization of the Sulfamoyl Group
The 4-(dimethylsulfamoyl)phenyl moiety is typically introduced via pre-functionalized aniline:
Optimization and Challenges
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazo[2,1-b][1,3]thiazole Carboxamides
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Structural Differences : Replaces the dimethylsulfamoylphenyl group with a dihydrobenzodioxin ring.
- Molecular Properties: Molecular Weight: 391.445 vs. ~437 (target compound, estimated). Hydrogen Bond Donors/Acceptors: 1/5 vs. 1/5 (target).
- higher for the target compound) .
N-(4-Bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Structural Differences : Substitutes dimethylsulfamoylphenyl with bromophenyl.
- Key Effects: Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility.
N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Structural Differences : Features a furanylmethyl group instead of dimethylsulfamoylphenyl.
- Molecular Properties: Molecular Weight: 337.3956, significantly lower than the target compound.
Fluorinated Analogs
6-(4-Fluorophenyl)-N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Structural Differences : Incorporates multiple fluorine atoms and a trifluoromethyl group.
- Pharmacological Impact :
Heterocyclic Derivatives with Related Moieties
T0901317 (N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide)
- Structural Differences : Sulfonamide core with fluorinated substituents.
- Pharmacological Relevance : Acts as an LXR agonist, highlighting the role of sulfonamide groups in nuclear receptor binding. The hexafluoro group increases lipophilicity, contrasting with the dimethylsulfamoyl group’s balance of solubility and binding .
1,3,4-Thiadiazole Derivatives (e.g., Antimicrobial Compounds)
Pharmacological and Functional Insights
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo-thiazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, as well as its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 354.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898656-56-9 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo-thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its antitumor effects by inhibiting focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and migration. In vitro studies have shown that derivatives of imidazo-thiazoles can reduce phospho-FAK levels in pancreatic cancer cell lines, leading to decreased cell viability and migration .
- Efficacy : In one study, imidazo-thiazole derivatives demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cells . Such low IC50 values indicate potent antitumor activity.
Antimicrobial Activity
The biological evaluation of similar thiazole compounds suggests that they may also possess antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural features:
- Substituents : The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances cytotoxicity .
- Ring Structure : The imidazo-thiazole framework is critical for maintaining biological activity; modifications to this structure can significantly alter efficacy .
Case Studies
Several case studies have explored the biological implications of thiazole derivatives:
- In Vitro Studies : A series of thiazole derivatives were tested against various cancer cell lines, revealing that modifications in substituents led to varying degrees of cytotoxicity. Notably, compounds with a methyl group at specific positions exhibited enhanced activity .
- Combination Therapy : Research indicates that combining imidazo-thiazoles with established chemotherapeutic agents like gemcitabine can potentiate their effects through increased expression of drug transporters such as hENT-1 .
Q & A
Q. Key Data :
- Reaction yields for similar imidazo-thiazole syntheses range from 57% to 75% under optimized conditions .
- Characterization via H/C NMR and HPLC (purity >95%) is critical to confirm structural integrity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions and stereochemistry. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while sulfonamide groups show distinct peaks near δ 3.0–3.5 ppm .
- Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., [M+H] for CHNOS would be ~483.1 Da) and detect fragmentation patterns .
- HPLC : Ensures purity (>98% for research-grade material) and monitors byproducts during synthesis .
Advanced: How can researchers optimize sulfamoylation yields while minimizing side reactions?
Methodological Answer:
- Reagent Selection : Use sulfamoyl chloride in stoichiometric excess (1.2–1.5 eq) with a non-nucleophilic base (e.g., DIPEA) to suppress hydrolysis .
- Solvent Control : Conduct reactions in anhydrous dichloromethane or THF to avoid competing hydrolysis pathways .
- Temperature Modulation : Maintain temperatures between 0–5°C during sulfamoyl chloride addition to reduce exothermic side reactions .
Data Contradiction Note :
Some studies report reduced yields (>20% loss) when scaling sulfamoylation beyond 10 mmol due to increased viscosity and incomplete mixing. Microfluidic reactors or dropwise reagent addition can mitigate this .
Advanced: How should researchers resolve contradictory NMR data for similar imidazo-thiazole derivatives?
Methodological Answer:
- Dynamic Effects : Rotameric splitting in NMR (e.g., for -SON(CH) groups) can complicate interpretation. Use variable-temperature NMR (VT-NMR) to coalesce split peaks and assign signals accurately .
- Isotopic Labeling : Incorporate N or F labels (if applicable) to trace specific nuclei and simplify spectral assignments .
- 2D NMR Techniques : HSQC and HMBC correlations help resolve overlapping signals in crowded regions (e.g., aromatic protons) .
Example :
In compound 31 (), H NMR discrepancies between predicted and observed δ values for thiazole protons were resolved via HMBC, confirming coupling with adjacent carbonyl groups .
Advanced: What mechanistic hypotheses explain the biological activity of structurally related compounds?
Methodological Answer:
While direct data on the target compound is limited, analogs suggest:
- Kinase Inhibition : Imidazo-thiazole derivatives often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR), validated via molecular docking and enzymatic assays .
- Sulfonamide Interactions : The dimethylsulfamoyl group may enhance solubility and hydrogen bonding with biological targets (e.g., carbonic anhydrase isoforms) .
Q. Experimental Design Recommendations :
- In Silico Screening : Use docking simulations (AutoDock Vina) to prioritize targets.
- Enzyme Assays : Test inhibition against a panel of kinases or oxidoreductases (IC determination) .
Advanced: How can researchers address low yields in multi-step syntheses of similar carboxamides?
Methodological Answer:
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., acyl chlorides) via FTIR or LC-MS before proceeding .
- Catalyst Optimization : Use Pd/C or RuPhos ligands for Suzuki couplings involving aryl halides, improving cross-coupling efficiency .
- Workflow Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) in critical steps .
Case Study :
In compound 69 (), a 6% yield was attributed to steric hindrance during amide coupling. Switching from HATU to T3P® increased yields to 32% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
